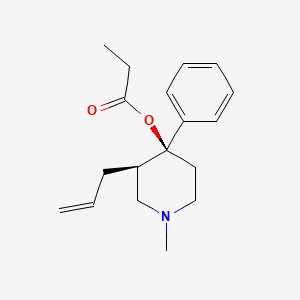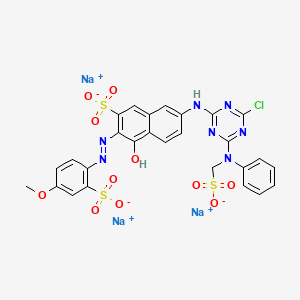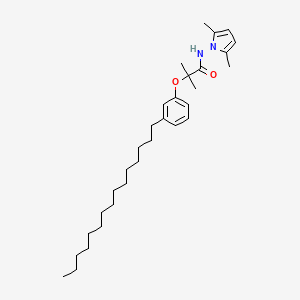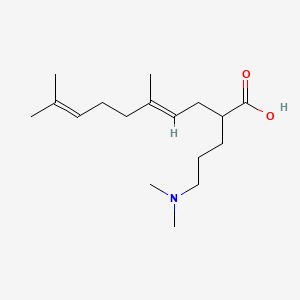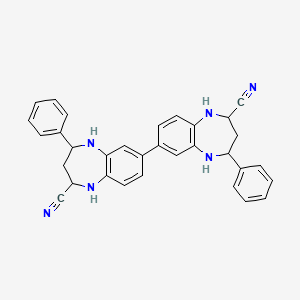
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7'-bis(2,3,4,5-tetrahydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional tetrahydro-phenyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) typically involves the condensation of aromatic o-diamines with ketones. This reaction is often catalyzed by bismuth chloride (BiCl3) and carried out under mild conditions to achieve high yields . The process involves a one-pot condensation-cyclization reaction, where the aromatic o-diamines react with ketones to form the benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as molecular iodine, Lewis acids, and heteropoly acids are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Another benzodiazepine derivative with similar pharmacological properties.
Benzimidazoles: Compounds with a similar core structure but different functional groups, used in various therapeutic applications.
Uniqueness
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is unique due to its additional tetrahydro-phenyl groups, which may enhance its pharmacological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
87896-39-7 |
|---|---|
Molekularformel |
C32H28N6 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
7-(2-cyano-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C32H28N6/c33-19-25-17-29(21-7-3-1-4-8-21)37-31-15-23(11-13-27(31)35-25)24-12-14-28-32(16-24)38-30(18-26(20-34)36-28)22-9-5-2-6-10-22/h1-16,25-26,29-30,35-38H,17-18H2 |
InChI-Schlüssel |
ZWGMNHZTXJZGDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C(C=C(C=C2)C3=CC4=C(C=C3)NC(CC(N4)C5=CC=CC=C5)C#N)NC1C6=CC=CC=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



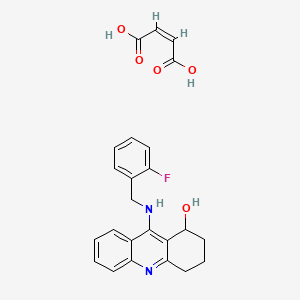
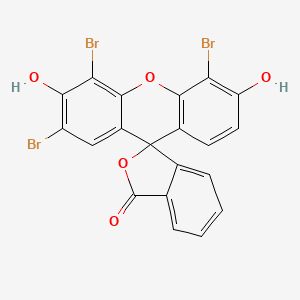
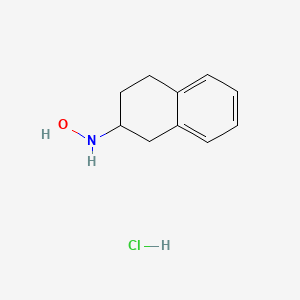
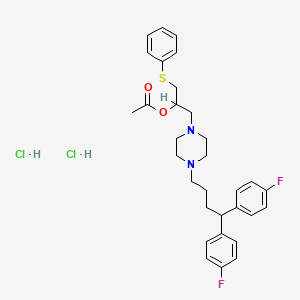


![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

